molecular formula C21H23N3O3 B2488248 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1235030-19-9

7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2488248
CAS No.: 1235030-19-9
M. Wt: 365.433
InChI Key: ACMJEFZLPANQFV-UHFFFAOYSA-N
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Description

7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound that has been studied within the context of novel synthetic pathways and structural analysis. Researchers have developed methods for synthesizing related benzofuran derivatives, focusing on their structural features and potential biological activities. For instance, Gumus et al. (2018) conducted a study on the molecular structure of a similar compound, employing single-crystal X-ray diffraction and FT-IR spectroscopy to determine its crystal structure and theoretical calculations to analyze its vibrational frequencies and molecular electrostatic potential (Gumus et al., 2018).

Biological Activity and Pharmacological Potential

The research on compounds like this compound often extends to their biological activities, including their potential as anti-inflammatory, analgesic, and antimicrobial agents. For example, Abu-Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including compounds structurally related to this compound, and evaluated their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These studies underscore the pharmacological potential of such compounds and their relevance in medicinal chemistry.

Theoretical and Computational Studies

The compound and its analogs have also been subjects of theoretical and computational studies aimed at understanding their chemical properties and reactivity. Sanad et al. (2021) carried out a regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units, and employed DFT calculations to understand the regioselectivity observed in the reactions, providing insights into the electronic structure and stability of these molecules (Sanad et al., 2021).

Mechanism of Action

Properties

IUPAC Name

7-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-17-6-4-5-16-13-18(27-20(16)17)21(25)23-14-15-8-11-24(12-9-15)19-7-2-3-10-22-19/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMJEFZLPANQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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